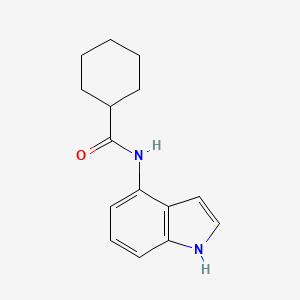

N-(1H-indol-4-yl)cyclohexanecarboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(1H-indol-4-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-15(11-5-2-1-3-6-11)17-14-8-4-7-13-12(14)9-10-16-13/h4,7-11,16H,1-3,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKXEYWAJCICPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC3=C2C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N 1h Indol 4 Yl Cyclohexanecarboxamide

Established Synthetic Routes for N-(1H-indol-4-yl)cyclohexanecarboxamide

The primary and most direct method for the synthesis of this compound involves the formation of an amide bond between 1H-indol-4-amine and cyclohexanecarboxylic acid or its activated derivatives.

Optimized Amide Coupling Reactions for this compound Formation from Cyclohexanecarboxylic Acid and 1H-Indol-4-amine

The direct coupling of a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the preparation of pharmaceutical compounds. For the synthesis of this compound, several coupling reagents can be employed to facilitate the reaction between cyclohexanecarboxylic acid and the relatively electron-rich 1H-indol-4-amine. Optimized conditions aim to maximize yield, minimize side products, and ensure ease of purification.

Another highly effective class of reagents for this transformation are uronium- or phosphonium-based coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high efficiency and rapid reaction times, even with challenging substrates. peptide.comcommonorganicchemistry.comyoutube.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

A plausible optimized protocol for the synthesis of this compound would involve dissolving cyclohexanecarboxylic acid in a suitable aprotic solvent like N,N-dimethylformamide (DMF). To this solution, the coupling reagent (e.g., EDC and HOBt, or HATU) and a base (e.g., DIPEA) are added, followed by the addition of 1H-indol-4-amine. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Reagent Selection and Reaction Conditions for Amidation Protocols

The choice of reagents and reaction conditions is critical for a successful amidation reaction. The selection is often guided by the reactivity of the starting materials, desired scale of the reaction, and economic considerations.

| Reagent/Condition | Role/Consideration | Typical Parameters |

| Coupling Reagent | Activates the carboxylic acid for nucleophilic attack by the amine. | EDC/HOBt, HATU, HBTU, PyBOP |

| Base | Neutralizes acidic byproducts and deprotonates the amine. | DIPEA, Triethylamine (TEA) |

| Solvent | Dissolves reactants and facilitates the reaction. | DMF, Dichloromethane (DCM), Acetonitrile (ACN) |

| Temperature | Influences reaction rate and selectivity. | 0 °C to room temperature |

| Reaction Time | Duration required for the reaction to reach completion. | 1 to 24 hours |

For the coupling of 1H-indol-4-amine, which is an aniline (B41778) derivative, conditions that are effective for coupling with electron-deficient amines are generally applicable. A protocol using EDC and HOBt with DIPEA in DMF at room temperature would be a reliable starting point. nih.gov Alternatively, for a potentially faster and higher-yielding reaction, HATU with DIPEA in DMF is an excellent choice. peptide.comcommonorganicchemistry.com

Another established method for amide bond formation is the use of an acyl chloride. Cyclohexanecarbonyl chloride, which can be prepared from cyclohexanecarboxylic acid and a chlorinating agent like thionyl chloride, will readily react with 1H-indol-4-amine in the presence of a base to form the desired amide. researchgate.net This method is often very efficient but can be less tolerant of sensitive functional groups.

Design and Synthesis of Analogues and Derivatives of this compound

The modular nature of this compound allows for extensive derivatization to explore structure-activity relationships in drug discovery programs. Modifications can be strategically introduced at the indole (B1671886) moiety, the cyclohexane (B81311) ring, or the amide linker.

Strategies for Indole Moiety Modifications and Substitutions

The indole nucleus offers several positions for substitution, allowing for a wide range of structural diversity.

N-Functionalization: The indole nitrogen can be readily alkylated or acylated. N-alkylation can be achieved using an alkyl halide in the presence of a base like sodium hydride. nih.gov N-acylation can be performed with acyl chlorides or thioesters. d-nb.infonih.govbohrium.com These modifications can influence the electronic properties and steric bulk of the indole ring.

Electrophilic Aromatic Substitution: The electron-rich indole ring is susceptible to electrophilic substitution, primarily at the C3 position. nih.govduke.edunih.gov Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce a variety of functional groups. While the C4-amido substituent will influence the regioselectivity, the C3 position is generally the most reactive.

Palladium-Catalyzed Cross-Coupling Reactions: For more complex modifications, palladium-catalyzed cross-coupling reactions are a powerful tool. If a halogen (e.g., bromine or iodine) is introduced onto the indole ring, Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. nih.govrsc.orgnih.govelsevierpure.commdpi.com This allows for the introduction of aryl, heteroaryl, alkynyl, or amino substituents at various positions on the indole scaffold.

| Modification Strategy | Reagents and Conditions | Potential Substituents |

| N-Alkylation | Alkyl halide, NaH, DMF | Methyl, Ethyl, Benzyl |

| N-Acylation | Acyl chloride, Base | Acetyl, Benzoyl |

| C3-Halogenation | N-Bromosuccinimide (NBS), CCl4 | Bromo |

| C3-Nitration | HNO3, H2SO4 | Nitro |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Phenyl, Pyridyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Phenylethynyl |

Approaches to Cyclohexane Ring Modifications, Including Conformational and Stereochemical Control

The cyclohexane ring provides a three-dimensional scaffold that can be modified to alter the molecule's shape, size, and lipophilicity.

Substitution on the Cyclohexane Ring: Substituted cyclohexanecarboxylic acids can be used as starting materials to introduce functional groups on the cyclohexane ring. This allows for the synthesis of analogues with varying polarity and steric profiles.

Stereochemical Control: The cyclohexane ring exists predominantly in a chair conformation. For substituted cyclohexanes, the substituents can be in either axial or equatorial positions. The stereoselective synthesis of specific diastereomers of substituted cyclohexanecarboxamides can be crucial for biological activity, as the spatial arrangement of substituents can significantly impact binding to a biological target. Chiral auxiliaries or asymmetric catalysis can be employed to control the stereochemistry of substituents on the cyclohexane ring.

Diversification of the Amide Linker and Terminal Groups

The amide bond itself can be replaced with bioisosteres to improve pharmacokinetic properties such as metabolic stability. nih.govnih.govresearchgate.net Amide isosteres are functional groups that mimic the steric and electronic properties of the amide bond.

Amide Bond Isosteres: Common amide isosteres include 1,2,3-triazoles, oxadiazoles, and thiazoles. For example, a 1,2,3-triazole linker can be synthesized via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This would involve synthesizing an indole-4-yl azide (B81097) and a cyclohexyl-alkyne, or vice versa, and then coupling them to form the triazole-linked analogue.

Terminal Group Modification: The terminal group, in this case, the cyclohexyl ring, can be replaced with other cyclic or acyclic aliphatic or aromatic groups to explore different binding interactions. This can be achieved by using different carboxylic acids in the initial amide coupling reaction.

| Bioisostere | Synthetic Approach |

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition |

| 1,2,4-Oxadiazole | Reaction of an amidoxime (B1450833) with an acyl chloride |

| Thiazole (B1198619) | Hantzsch thiazole synthesis |

Advanced Synthetic Approaches and Chemo-selectivity Considerations in this compound Synthesis

The principal challenge in the synthesis of this compound lies in the selective acylation of the 4-amino group over the indole nitrogen. The indole N-H bond can be deprotonated under basic conditions, rendering the nitrogen nucleophilic and susceptible to acylation. Concurrently, the exocyclic primary amine at the C4 position is also a potent nucleophile. Therefore, advanced synthetic strategies are required to navigate this chemo-selectivity issue.

One of the most direct and conventional methods for amide bond formation is the reaction between an amine and an acyl chloride. In the context of this compound synthesis, this would involve the reaction of 4-aminoindole (B1269813) with cyclohexanecarbonyl chloride. However, this direct approach is fraught with chemo-selectivity problems. The reaction can lead to a mixture of products, including the desired this compound, the N1-acylated indole, and a di-acylated product where both nitrogen atoms have reacted.

To address this, several advanced strategies can be employed:

Catalytic Methods for Selective N-Acylation: Recent advancements in catalysis offer more elegant and atom-economical solutions to the challenge of chemo-selective acylation. Organocatalysis and transition-metal catalysis have emerged as powerful tools for amide bond formation under mild conditions. numberanalytics.comnih.gov For the synthesis of this compound, a catalytic system that selectively activates the exocyclic amine over the indole nitrogen would be highly desirable. While specific catalysts for this exact transformation are not extensively documented, the principles of catalyst design suggest that a catalyst capable of forming a transient complex with the primary amine, thereby enhancing its nucleophilicity or bringing it into proximity with the acylating agent, could achieve the desired selectivity.

For instance, certain Lewis acids or boronic acid catalysts have been shown to promote amide bond formation. ucl.ac.uk Judicious choice of the catalyst and reaction conditions could potentially favor the acylation of the more basic exocyclic amino group.

Alternative Acylating Agents: The reactivity of the acylating agent can significantly influence the chemo-selectivity of the reaction. While highly reactive acyl chlorides can lead to a loss of selectivity, less reactive acylating agents might offer a solution. Thioesters, for example, have been reported as effective reagents for the chemo-selective N-acylation of the indole nitrogen. beilstein-journals.orgnih.gov However, by carefully tuning the reaction conditions, such as the choice of base and solvent, it might be possible to favor the acylation of the exocyclic amine. For instance, a non-basic or mildly basic condition that does not significantly deprotonate the indole N-H could favor the reaction at the more nucleophilic 4-amino group.

The table below summarizes various synthetic strategies and the key considerations for achieving chemo-selectivity in the synthesis of this compound.

| Synthetic Strategy | Acylating Agent | Key Chemo-selectivity Consideration | Potential Outcome |

| Direct Acylation | Cyclohexanecarbonyl chloride | Competition between indole N1 and 4-amino group | Mixture of N1-acylated, 4-amino-acylated, and di-acylated products |

| Protecting Group Strategy | Cyclohexanecarbonyl chloride | Protection of indole N1 with a suitable protecting group (e.g., Boc, Ts) | Selective acylation of the 4-amino group, followed by deprotection to yield the desired product |

| Catalytic Amidation | Cyclohexanecarboxylic acid or its derivatives | Catalyst selectively activates the 4-amino group or the carboxylic acid for preferential reaction | High yield of this compound under mild conditions |

| Use of Alternative Acylating Agents | Thioesters, activated esters | Modulating reactivity to favor acylation of the more nucleophilic 4-amino group under specific conditions | Improved chemo-selectivity compared to highly reactive acyl chlorides |

Molecular Mechanism of Action and Associated Biological Pathways of N 1h Indol 4 Yl Cyclohexanecarboxamide

N-(1H-indol-4-yl)cyclohexanecarboxamide as a Prodrug Concept

Indole-4-carboxamides, including this compound, are not directly toxic to Mtb. Instead, they function as prodrugs, requiring intracellular metabolic activation to exert their bactericidal effects. nih.govmdpi.com This activation process transforms the inert parent compound into a potent antimetabolite that interferes with a crucial amino acid synthesis pathway. mdpi.comnih.gov

The key activation step involves the hydrolysis of the amide bond in this compound. nih.gov This biotransformation releases 4-aminoindole (B1269813) (4-AI), which is the actual active component. nih.govmdpi.com 4-AI acts as a tryptophan antimetabolite. The bacterial cell's own enzymatic machinery then incorporates this toxic mimic into the tryptophan biosynthesis pathway, leading to the formation of the cytotoxic product, 4-aminotryptophan. nih.govmdpi.com

Interactions with Key Enzymatic Systems in Pathogen Biology

The efficacy of this compound and its active metabolite, 4-AI, is intrinsically linked to their interactions with specific enzymes within the pathogen's tryptophan biosynthesis pathway.

The conversion of the prodrug is mediated by an intracellular amidase in M. tuberculosis, identified as AmiC. nih.govmdpi.com This enzyme is responsible for cleaving the carboxamide, liberating 4-aminoindole. nih.gov The activity of AmiC is therefore a critical determinant for the activation of this class of compounds. Loss-of-function mutations in the gene encoding AmiC can prevent the hydrolysis of the prodrug, thereby rendering the bacterium resistant to its effects. nih.gov

Once 4-aminoindole is released, it is recognized as a substrate by tryptophan synthase (TrpAB), a key enzyme that catalyzes the final step in tryptophan biosynthesis. nih.govnih.govcore.ac.uk TrpAB metabolically incorporates 4-AI, leading to the synthesis of 4-aminotryptophan, a toxic analogue of tryptophan. nih.govmdpi.com This process effectively hijacks the normal function of the enzyme, producing a cytotoxic compound instead of the essential amino acid. mdpi.com Mutations in the TrpAB enzyme that decrease the incorporation of 4-aminoindole represent a mechanism of resistance. nih.govnih.gov

Anthranilate synthase (TrpE) is another crucial enzyme in the tryptophan pathway, catalyzing the conversion of chorismate to anthranilate. hhu.denih.govresearchgate.net This enzyme is typically subject to feedback inhibition by the final product, L-tryptophan. hhu.denih.gov In the context of this compound action, resistance can emerge through mutations in the trpE gene. mdpi.com These mutations can lead to a loss of allosteric feedback inhibition by tryptophan, resulting in an increased biosynthetic rate of tryptophan precursors. nih.govmdpi.comnih.gov This overproduction of the natural precursors can compensate for the toxic effects of 4-aminotryptophan, allowing the bacterium to survive. mdpi.com

Observed Resistance Mechanisms to Indole-4-carboxamides in Mycobacterium tuberculosis

In vitro studies have revealed three distinct mechanisms by which M. tuberculosis can acquire resistance to indole-4-carboxamides like this compound. nih.govnih.gov These mechanisms highlight the specific molecular interactions and pathways targeted by the compound.

| Mechanism of Resistance | Affected Enzyme/Process | Molecular Consequence |

| Decreased Drug Metabolism | AmiC Amidase | Loss-of-function mutations in amiC prevent the hydrolysis of the prodrug, so the active 4-aminoindole is not released. nih.govmdpi.com |

| Increased Tryptophan Biosynthesis | Anthranilate Synthase (TrpE) | Mutations in trpE lead to a loss of allosteric feedback inhibition, increasing the production of tryptophan precursors to counteract the toxic antimetabolite. nih.govmdpi.comnih.gov |

| Target Alteration | Tryptophan Synthase (TrpAB) | Mutations in trpAB decrease the enzyme's ability to incorporate 4-aminoindole, thus reducing the production of the cytotoxic 4-aminotryptophan. nih.govnih.gov |

Loss-of-Function Mutations in AmiC Leading to Diminished Hydrolysis

The initial step in the bioactivation of this compound is its hydrolysis by a specific amidase. nih.gov In Mycobacterium tuberculosis, the enzyme responsible for this conversion is AmiC. nih.govdundee.ac.uk This enzymatic action cleaves the carboxamide bond, releasing the active antimetabolite, 4-aminoindole. nih.gov

However, a primary mechanism of resistance developed by Mtb involves genetic alterations to the amiC gene. nih.gov Loss-of-function mutations in amiC result in a decreased or complete inability of the bacterium to hydrolyze the indole-4-carboxamide prodrug. nih.govresearchgate.net Consequently, the production of the toxic 4-aminoindole is significantly reduced, rendering the compound ineffective. nih.gov This resistance mechanism highlights the critical role of AmiC in the activation of this class of compounds. nih.govresearchgate.net

| Enzyme | Gene | Function | Effect of Loss-of-Function Mutation |

| Amidase | amiC | Hydrolyzes this compound to 4-aminoindole | Decreased hydrolysis of the prodrug, leading to resistance. nih.govresearchgate.net |

Increased Biosynthetic Rate of Tryptophan Precursors via Loss of Allosteric Feedback Inhibition of TrpE

Another sophisticated resistance strategy employed by Mtb involves overcoming the toxic effects of 4-aminoindole by increasing the production of its natural counterpart, tryptophan. nih.gov The tryptophan biosynthesis pathway is tightly regulated, with the first enzyme in the pathway, anthranilate synthase (TrpE), being a key control point. nih.gov TrpE is typically subject to allosteric feedback inhibition by the final product, L-tryptophan. nih.govdundee.ac.uk This feedback loop ensures that the cell maintains an appropriate level of tryptophan and avoids wasteful overproduction.

| Enzyme | Gene | Normal Regulation | Effect of Resistance Mutation (e.g., H170R) |

| Anthranilate synthase | trpE | Allosteric feedback inhibition by L-tryptophan. nih.gov | Loss of feedback inhibition, leading to increased flux through the tryptophan pathway. nih.govdundee.ac.ukresearchgate.net |

Mutations in TrpAB Resulting in Decreased Incorporation of 4-Aminoindole

The ultimate target of the activated prodrug, 4-aminoindole, is the enzyme tryptophan synthase (TrpAB). nih.gov This enzyme catalyzes the final step in tryptophan biosynthesis, which is the condensation of indole (B1671886) with serine to form tryptophan. nih.gov TrpAB mistakenly incorporates the antimetabolite 4-aminoindole to synthesize 4-aminotryptophan, a toxic analogue that disrupts cellular metabolism. nih.gov

A third mechanism of resistance involves mutations within the trpA or trpB genes, which encode the two subunits of the tryptophan synthase enzyme complex. nih.gov These mutations alter the structure of the enzyme in such a way that its affinity for 4-aminoindole is reduced, while its function with the natural substrate, indole, is maintained. nih.gov This decreased incorporation of the toxic precursor into 4-aminotryptophan allows the bacterium to evade the cytotoxic effects of the compound. nih.govnih.gov

| Enzyme | Gene | Function in Toxicity | Effect of Resistance Mutation |

| Tryptophan synthase | trpAB | Incorporates 4-aminoindole to form toxic 4-aminotryptophan. nih.gov | Decreased incorporation of 4-aminoindole, preventing the formation of the toxic product. nih.govnih.gov |

Broader Implications of Tryptophan Antimetabolite Activity

The mechanism of action of this compound and the corresponding resistance pathways in M. tuberculosis underscore the potential of targeting amino acid biosynthesis for the development of new antibacterial agents. nih.govnih.gov The tryptophan biosynthesis pathway is particularly attractive as a drug target because it is essential for the bacterium but absent in humans, who must obtain tryptophan from their diet.

The activity of this compound as a prodrug that generates a tryptophan antimetabolite represents a sophisticated strategy to exploit the bacterium's own metabolic pathways for its destruction. nih.gov The emergence of resistance through three distinct mechanisms—decreased drug activation, circumvention of feedback inhibition, and modification of the target enzyme—provides a comprehensive understanding of the selective pressures exerted by this class of compounds and illuminates the complex metabolic regulation of tryptophan levels in Mtb. nih.gov This knowledge is invaluable for the design of future inhibitors that may be less susceptible to resistance or could be used in combination therapies to target multiple points in this vital pathway. nih.govnih.gov

Structure Activity Relationship Sar Studies and Ligand Design Principles for N 1h Indol 4 Yl Cyclohexanecarboxamide Analogues

Elucidating Key Structural Determinants for Biological Efficacy of N-(1H-indol-4-yl)cyclohexanecarboxamide Analogues

The biological efficacy of compounds based on the this compound framework is governed by the interplay of its three primary structural components:

The Indole (B1671886) Moiety: This aromatic heterocycle typically serves as a critical pharmacophore, engaging in various non-covalent interactions with biological targets, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. The point of attachment to the linker (position 4) is less common than positions 2, 3, or 5, offering a unique vector for orienting the scaffold within a binding site. Substitutions on the indole ring are a primary tool for fine-tuning potency, selectivity, and pharmacokinetic properties.

The combination of these three determinants allows for a wide range of structural modifications to optimize ligand-target interactions. The indole provides a versatile anchor, the amide linkage offers directed hydrogen bonding capabilities, and the cyclohexane (B81311) ring provides a defined conformational and steric profile.

Impact of Substitutions on the Indole Moiety on Binding Affinity and Functional Activity

Modifications to the indole ring are a cornerstone of SAR studies for this class of compounds, significantly influencing binding affinity and functional outcomes. Research on analogous indole carboxamides reveals several key principles.

For instance, in the development of dopamine (B1211576) receptor ligands, substitutions at the 5-position of the indole ring have been shown to modulate affinity and selectivity. The introduction of a hydroxyl group can increase binding affinity for both D2 and D3 receptors. nih.govnih.gov Similarly, for CB1 receptor allosteric modulators based on an indole-2-carboxamide scaffold, the presence of a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov

The position of the linker on the indole ring is also critical. Studies comparing indole-2-carboxamides and indole-3-carboxamides have shown that this change can significantly alter biological activity, as it reorients the rest of the molecule relative to the indole core. nih.gov While less common, the 4-position linkage in this compound provides a distinct structural arrangement that can be exploited to achieve unique selectivity profiles.

Furthermore, substitution on the indole nitrogen (N-1) can have a profound effect. In some classes of inhibitors, N-alkylation can enhance potency by providing additional hydrophobic interactions or by eliminating a hydrogen bond donor capability, which may be unfavorable in certain binding pockets. researchgate.net

| Position of Substitution | Substituent Type | Observed Effect on Analogues | Potential Target Class | Reference |

|---|---|---|---|---|

| C5 | -OH, -OCH2CH2F | Increased binding affinity | Dopamine D2/D3 Receptors | nih.gov |

| C5 | -Cl, -F | Enhanced modulatory potency | CB1 Receptor | nih.gov |

| C3 | Small alkyl groups (e.g., -CH3) | Preferred for potency | CB1 Receptor | nih.gov |

| N1 | -CH3 | Beneficial for anticancer activity | Tubulin Polymerization | researchgate.net |

Influence of Cyclohexane Ring Conformational Preferences and Substituent Orientations on Molecular Interactions

The cyclohexane ring is not merely a passive spacer; its conformational behavior is a critical determinant of biological activity. Cyclohexane predominantly exists in a low-energy chair conformation, which minimizes both angle and torsional strain. libretexts.orglibretexts.org This puckered shape positions substituents in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) orientations.

The orientation of the entire indolecarboxamide moiety attached to the cyclohexane ring, as well as any other substituents on the ring, will profoundly impact how the molecule fits into a binding site.

Conformational Rigidity and Dynamics: While the chair is the most stable conformer, the ring can "flip" between two chair forms, causing axial and equatorial substituents to interchange positions. wikipedia.org The energy barrier for this inversion can be influenced by the size of substituents. Large or bulky substituents generally prefer the less sterically hindered equatorial position. acs.org In ligand design, this preference can be used to lock the molecule into a specific bioactive conformation.

Substituent Orientation: The placement of additional substituents on the cyclohexane ring can be used to probe for extra binding interactions. An axial substituent will point into a different region of a binding pocket than an equatorial one, potentially forming new hydrophobic or polar contacts. Studies on cis- and trans-1,2-disubstituted cyclohexane analogues have shown that the geometric relationship between substituents dramatically affects the ring's dynamic behavior and, consequently, its reactivity and interactions. acs.org

In related scaffolds, such as certain Cathepsin K inhibitors, a cyclohexenyl chalcone (B49325) core was found to be critical for activity, highlighting the importance of a six-membered ring (albeit unsaturated) in modulating protease function. mdpi.com For this compound analogues, the specific stereochemistry of any substituents on the cyclohexane ring would be expected to be a key factor in determining potency.

Role of the Amide Linkage in Facilitating Ligand-Target Recognition and Modulating Activity

The amide linkage is a fundamental functional group in medicinal chemistry, providing structural rigidity and crucial hydrogen bonding capabilities. nih.gov In the this compound scaffold, its role is multifaceted.

Hydrogen Bonding: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These groups frequently form a network of hydrogen bonds with amino acid backbones or side chains within a receptor's active site, which is often a primary contributor to binding affinity.

Structural Rigidity: Due to partial double-bond character, rotation around the C-N amide bond is restricted. This planarity reduces the molecule's conformational flexibility, which can be entropically favorable for binding, as it pre-organizes the ligand into a conformation suitable for receptor recognition.

Vectorial Orientation: The amide bond serves as a stable linker that dictates the spatial relationship between the indole and cyclohexane moieties. The specific attachment to the 4-position of the indole ring, combined with the amide's geometry, creates a unique three-dimensional shape that will be distinct from analogues linked at other indole positions.

In studies of various indole carboxamides, the amide functionality was often found to be essential for activity. For example, in a series of HIV-1 fusion inhibitors, the presence of an amide or ester on a terminal aromatic ring was shown to improve binding affinity. acs.org

Comparative SAR Analysis with Other Biologically Active Cyclohexanecarboxamide (B73365) and Indole Derivatives

The this compound scaffold can be compared to other classes of bioactive molecules containing either the indole or cyclohexanecarboxamide motif to understand its potential applications.

Cathepsin K Inhibitors: Many potent Cathepsin K inhibitors, developed for osteoporosis, feature a central cyclohexanecarboxamide or related core. For example, (1R, 2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996) is a highly selective inhibitor where the disubstituted cyclohexane ring plays a key role in orienting the functional groups for optimal interaction with the enzyme's active site. nih.gov These inhibitors often utilize an electrophilic "warhead" like a nitrile group, which is absent in the parent this compound scaffold but could be incorporated into analogues. nih.gov

ROCK-II Inhibitors: Rho-kinase (ROCK) inhibitors often feature heterocyclic cores like indazole or 4-aryl-thiazole. nih.govmdpi.comnih.gov For instance, potent inhibitors have been developed from substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides. nih.gov While the core structures differ, the general principle of using a rigid heterocyclic system (like indole or indazole) linked to another moiety via a carboxamide is a recurring theme.

HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors typically consist of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. The indole nucleus is frequently used as a cap group. nih.gov In a series of novel HDAC inhibitors, a 4-(1H-indol-3-yl)cyclohex-3-en-1-amine scaffold was explored, demonstrating that the combination of an indole and a cyclohexane-like ring is a viable strategy for targeting this enzyme class. nih.govresearchgate.net

Dopamine Receptor Ligands: As previously mentioned, substituted 1H-indolyl carboxylic acid amides have been successfully developed as potent and selective ligands for the D3 dopamine receptor. nih.govnih.gov In these analogues, the indole serves as a key pharmacophore, and the amide linkage connects it to a different amine-containing moiety (like phenylpiperazine) rather than a cyclohexane ring, illustrating the modularity of this design approach.

TLR4 Agonists: While structurally distinct, some Toll-like receptor 4 (TLR4) agonists are based on fused indole systems, such as pyrimido[5,4-b]indoles. This indicates that the indole scaffold can be incorporated into molecules designed to stimulate immune responses.

Antimicrobial/Anticancer Agents: The indole carboxamide scaffold is a well-established template for developing antimicrobial and anticancer agents. researchgate.netnih.govnih.govnih.gov SAR studies have shown that substitutions on the indole ring, such as halogens, and the nature of the group attached to the carboxamide are critical for activity. nih.govresearchgate.net For example, indolyl-1,2,4-triazoles have shown potent and selective cytotoxicity against various cancer cell lines. researchgate.net

| Target Class | Common Scaffolds / Key Features | Relevance to this compound | Reference |

|---|---|---|---|

| Cathepsin K Inhibitors | Substituted cyclohexanecarboxamides, often with a nitrile warhead. | The cyclohexanecarboxamide core is a validated motif for this target. | nih.gov |

| ROCK-II Inhibitors | Indazole, pyrazole, and thiazole-based carboxamides. | Demonstrates the utility of N-heterocyclic carboxamides in kinase inhibition. | nih.govnih.gov |

| HDAC Inhibitors | Indole-containing "cap" group linked to a zinc-binding moiety. | The indole/cyclohexane combination is a known strategy for HDAC inhibition. | nih.govresearchgate.net |

| Dopamine Receptor Ligands | Indole-2- and indole-3-carboxamides linked to piperazine (B1678402) moieties. | The indole carboxamide is a validated pharmacophore for D3 receptors. | nih.gov |

| Anticancer Agents | Indole-based hybrids, e.g., indolyl-1,2,4-triazoles. | The indole carboxamide is a versatile scaffold for cytotoxic agents. | researchgate.net |

Computational Chemistry and Structural Biology Investigations of N 1h Indol 4 Yl Cyclohexanecarboxamide and Its Molecular Targets

Molecular Docking Investigations for Elucidating Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein. For N-(1H-indol-4-yl)cyclohexanecarboxamide, these investigations are crucial for identifying potential biological targets and understanding the molecular basis of its activity. In silico docking studies analyze the binding conformations of the compound within the catalytic or allosteric sites of various enzymes or receptors.

The process involves placing the 3D structure of this compound into the binding pocket of a target protein and calculating the binding affinity, often expressed as a docking score in kcal/mol. Lower scores typically indicate more favorable binding. Studies on analogous indole-based structures have identified targets such as tyrosinase, fructose-1,6-bisphosphatase (FBPase), and various kinases. nih.govmdpi.com Docking analyses reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the indole (B1671886) nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the amide group can serve as an acceptor. The cyclohexyl and indole rings often participate in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

These studies provide insights that are foundational for understanding structure-activity relationships (SAR), guiding the design of more potent analogues. nih.gov

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | -9.2 | Lys78 | Hydrogen Bond (with C=O) |

| Leu130 | Hydrophobic (with cyclohexyl) | ||

| Phe182 | π-π Stacking (with indole) | ||

| Asp184 | Hydrogen Bond (with N-H) | ||

| Tyrosinase | -8.5 | His259 | Coordination (with Cu ion) |

| Val283 | Hydrophobic (with cyclohexyl) | ||

| Phe264 | Hydrophobic (with indole) |

Molecular Dynamics Simulations to Assess Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to evaluate the stability and dynamic behavior of the this compound-protein complex over time. MD simulations provide a more realistic representation of the biological environment by treating molecules as dynamic entities and simulating their motion under physiological conditions.

A typical MD simulation for a docked complex would run for tens to hundreds of nanoseconds. The stability of the complex is assessed by analyzing trajectories for metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the predicted pose. Further analysis of Root Mean Square Fluctuation (RMSF) can pinpoint which regions of the protein exhibit more flexibility upon ligand binding. These simulations confirm the stability of key interactions identified in docking, such as persistent hydrogen bonds, and reveal how water molecules may mediate the binding. mdpi.comnih.gov This detailed understanding of the complex's dynamics is essential for validating docking predictions and gaining deeper insights into the mechanism of action. nih.gov

Quantum Chemical Calculations for Analysis of Electronic Properties, Reactivity, and Intramolecular Interactions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are utilized to investigate the intrinsic electronic properties of this compound. nih.gov These calculations provide a detailed understanding of the molecule's structure, charge distribution, and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule. nih.gov The MEP plot identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the oxygen of the carbonyl group and the nitrogen of the indole ring would be expected to show negative electrostatic potential, highlighting their role in forming intermolecular bonds.

Table 2: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Molecular polarity |

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Analogues and Their Protein Complexes

Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the definitive structural elucidation of this compound analogues and their complexes with target proteins. nih.gov

X-ray crystallography provides high-resolution, three-dimensional atomic coordinates of a molecule in its crystalline state. researchgate.netmdpi.com Obtaining a crystal structure of an analogue or its co-crystal with a target protein offers unambiguous proof of its chemical structure, stereochemistry, and the precise binding mode at the atomic level. This information is considered the gold standard for validating computational models and understanding the specific interactions that drive molecular recognition. mdpi.com

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, which more closely mimics the physiological environment. researchgate.net Techniques such as 1H and 13C NMR are routinely used to confirm the chemical structure of newly synthesized analogues. nih.gov For studying protein-ligand interactions, advanced NMR methods like Saturation Transfer Difference (STD) and transferred Nuclear Overhauser Effect (trNOE) can identify which parts of the ligand are in close proximity to the protein, thereby mapping the binding epitope. nih.gov Chemical shift perturbation studies can further identify the amino acid residues of the protein involved in the binding interface.

In Silico Screening and Virtual Library Design for the Identification of Novel this compound Analogues

The structural and mechanistic insights gained from docking and simulation studies of this compound can be leveraged for the discovery of new, potentially more effective analogues through in silico screening and virtual library design.

Virtual screening involves using a computational model of the ligand-target interaction to search large databases of chemical compounds for molecules that are predicted to bind to the same target, a process known as structure-based virtual screening. mdpi.com Alternatively, ligand-based screening searches for molecules with structural or chemical similarity to the parent compound.

Based on the established structure-activity relationship, a virtual library of novel this compound analogues can be designed. researchgate.net This involves making systematic modifications to the parent structure—for example, by altering substituents on the indole ring or changing the cyclohexyl group to other cyclic or acyclic moieties. nih.govresearchgate.net These designed compounds are then computationally evaluated for their predicted binding affinity and other desirable properties before being selected for chemical synthesis and biological testing. nih.gov This rational, computer-aided approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Future Research Directions and Translational Perspectives for N 1h Indol 4 Yl Cyclohexanecarboxamide

Development of Next-Generation N-(1H-indol-4-yl)cyclohexanecarboxamide Analogues with Improved Target Specificity

The development of next-generation analogues is a cornerstone of advancing the therapeutic utility of this compound. The primary goals are to enhance potency, improve selectivity for the intended target, and refine pharmacokinetic properties. Research in this area should be guided by comprehensive structure-activity relationship (SAR) studies.

Key strategies for analogue development include:

Modification of the Cyclohexane (B81311) Ring: Altering the substituents on the cyclohexane moiety can influence lipophilicity and binding affinity. Exploring various saturated and unsaturated carbocyclic and heterocyclic replacements could yield compounds with improved target engagement.

Substitution on the Indole (B1671886) Core: The indole scaffold is a versatile platform for chemical modification. N-substitution on the indole, for instance, has been shown to significantly enhance the biological potential of other indole-based compounds. nih.gov Introducing electron-withdrawing or electron-donating groups at various positions on the indole ring could modulate the electronic properties and metabolic stability of the molecule.

Table 1: Strategies for Analogue Development

| Molecular Scaffold | Modification Strategy | Rationale | Potential Outcome |

|---|---|---|---|

| Indole Core | Substitution at various positions (e.g., N1, C5, C6, C7) | Modulate electronic properties, metabolic stability, and target interaction. nih.gov | Enhanced potency, altered target specificity, improved pharmacokinetic profile. |

| Cyclohexanecarboxamide (B73365) | Replace with other cyclic or acyclic amides | Influence lipophilicity, solubility, and binding pocket fit. | Improved cell permeability and target engagement. |

Identification and Validation of Additional Biological Targets and Pathways Modulated by this compound

While the primary mechanism of action against M. tuberculosis involves the tryptophan biosynthesis pathway, the full spectrum of biological targets for this compound and its active metabolite, 4-aminoindole (B1269813), may be broader. nih.gov Indole-based structures are known to interact with a wide range of biological targets, including enzymes and receptors. nih.govnih.gov

The established pathway involves this compound acting as a prodrug that is hydrolyzed by a bacterial amidase to release 4-aminoindole. nih.govresearchgate.net This active metabolite is then incorporated by tryptophan synthase (TrpAB), leading to the formation of toxic 4-aminotryptophan, which disrupts protein synthesis and causes L-Tryptophan starvation. nih.gov

Future research should focus on:

Target Deconvolution Studies: Employing techniques such as chemical proteomics and affinity chromatography to identify binding partners of the parent compound and its metabolites in both prokaryotic and eukaryotic cells.

Phenotypic Screening: Testing the compound and its analogues across diverse panels of cell lines (e.g., various cancer cell lines) and pathogens to uncover novel activities. nih.govrsc.orgresearchgate.net For instance, other indole derivatives have shown efficacy as inhibitors of tubulin polymerization or as modulators of metabolic pathways like oxidative phosphorylation (OXPHOS) in cancer cells. nih.govrsc.org

Pathway Analysis: Utilizing biochemical assays to investigate the effect of the compound on other key metabolic pathways beyond tryptophan synthesis.

Table 2: Known and Potential Biological Targets and Pathways

| Target/Pathway | Organism/Cell Type | Mechanism | Status |

|---|---|---|---|

| Tryptophan Biosynthesis | Mycobacterium tuberculosis | Prodrug releases 4-aminoindole, which is converted to toxic 4-aminotryptophan by TrpAB. nih.govresearchgate.net | Validated |

| Monoamine Oxidase B (MAO-B) | Human | Potential for inhibition based on similar indole-carboxamide scaffolds. nih.gov | Hypothetical |

| Tubulin Polymerization | Human Cancer Cells | Potential for inhibition based on other indole-containing hybrids. nih.govrsc.orgnih.gov | Hypothetical |

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound's Biological Impact

A systems-level perspective is crucial for a comprehensive understanding of a drug's biological effects. Integrating data from various "-omics" platforms can provide an unbiased, high-resolution view of the molecular changes induced by this compound. nih.govnih.gov

Transcriptomics (RNA-seq): Can reveal the global transcriptional response of a pathogen to drug exposure, identifying upregulated or downregulated genes and pathways beyond the immediate target.

Proteomics: Can quantify changes in protein expression and post-translational modifications, offering insights into the cellular response and potential off-target effects.

Metabolomics: Can provide a direct readout of the metabolic state of the cell, confirming the disruption of the tryptophan pathway and identifying other metabolic nodes that are affected.

Genomics: Whole-genome sequencing of resistant mutants is essential for identifying the full spectrum of mutations that confer resistance, as demonstrated in the initial studies. nih.gov

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action and the complex network of resistance, guiding the development of more effective and robust therapeutic strategies. nih.gov

Table 4: Application of Multi-Omics Technologies

| Omics Technology | Data Generated | Potential Insights |

|---|---|---|

| Genomics | DNA sequence of wild-type and resistant strains. | Identification of all mutations conferring resistance. nih.gov |

| Transcriptomics | mRNA expression levels. | Global view of gene regulation changes in response to the compound. |

| Proteomics | Protein abundance and modifications. | Understanding of protein-level responses and identification of off-target interactions. |

Optimization of Synthetic Strategies for Scalable Production of this compound and Its Analogues

The translation of a promising compound from the laboratory to clinical use requires a robust, efficient, and scalable synthetic process. While initial syntheses are suitable for discovery, they often need significant optimization for large-scale production.

The reported synthesis involves the coupling of cyclohexanecarboxylic acid and 1H-indol-4-amine using the coupling reagent HATU and the base DIPEA in DMF. nih.govresearchgate.net Future work should focus on:

Process Optimization: Investigating alternative and more cost-effective coupling reagents, solvents, and purification methods to improve yield and reduce costs.

Flow Chemistry: Exploring the use of continuous flow reactors, which can offer improved safety, efficiency, and scalability compared to traditional batch processing.

Novel Synthetic Routes: Developing new synthetic pathways to the indole core or the final compound. One-pot, multicomponent reactions are particularly attractive for their efficiency and atom economy in generating diverse analogues. mdpi.comnih.gov For instance, methods for the scalable synthesis of polysubstituted indoles from readily available nitroarenes could be adapted for the production of advanced intermediates. mdpi.com

Table 5: Comparison of Synthetic Approaches

| Approach | Description | Advantages | Challenges for Scale-up |

|---|---|---|---|

| Published Batch Synthesis | Amide coupling of cyclohexanecarboxylic acid and 1H-indol-4-amine with HATU/DIPEA. nih.gov | Reliable for lab-scale synthesis, well-defined procedure. | High cost of reagents (HATU), potential for side reactions, purification challenges. |

| Process Optimization | Modification of the batch process using alternative reagents and conditions. | Reduced cost, improved yield, increased safety. | Requires extensive experimentation and validation. |

| Multicomponent/One-Pot Synthesis | Combining multiple reaction steps into a single operation. mdpi.comnih.gov | Increased efficiency, reduced waste, rapid generation of analogues. | May require significant development to adapt for the specific target molecule. |

常见问题

Q. What are the standard synthetic routes for N-(1H-indol-4-yl)cyclohexanecarboxamide, and how are intermediates purified?

- Methodological Answer: The compound is synthesized via multi-component reactions (MCRs) involving cyclohexanecarboxylic acid derivatives and indole-containing precursors. For example, a modified Ugi reaction can combine an isocyanide (e.g., 1-isocyanocyclohexanecarboxamide), a ketone (e.g., cyclohexanone), and an amine (e.g., morpholine) under mild conditions . Purification typically employs silica gel column chromatography with gradients of ethyl acetate/cyclohexane (e.g., 1:3 ratio, Rf 0.22) to isolate intermediates. Yields range from 81% to 97%, depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its analogs?

- Methodological Answer: Key techniques include:

- 1H/13C NMR : Assign cyclohexane chair conformations (δ 1.2–2.4 ppm for axial/equatorial protons) and indole NH signals (δ ~7.0 ppm, broad singlet) .

- HR-MS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 320.2333 for C18H30N3O2+) .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and NH/aromatic vibrations (~3336 cm⁻¹) .

Q. What biological targets are associated with this compound in preclinical studies?

- Methodological Answer: Structural analogs, such as 18F-Mefway and 18F-FCWAY, are PET tracers targeting serotonin 5-HT1A receptors in neuroimaging studies . The indole moiety mimics endogenous serotonin, enabling receptor binding affinity assays (IC50 values <10 nM in competitive binding studies) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

- Methodological Answer:

- Catalyst Screening : Use Cu(I) catalysts (e.g., CuBr) to enhance alkylation efficiency with secondary alkyl halides, improving yields from 64% to >80% .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane (DCM) to reduce side reactions .

- Temperature Control : Maintain reactions at 0–25°C to prevent indole decomposition .

Q. How should researchers resolve contradictions in NMR data for structurally similar analogs?

- Methodological Answer:

- Dynamic Effects : Axial-equatorial proton splitting in cyclohexane rings (δ 1.2–2.4 ppm) can mask true multiplicities. Use variable-temperature NMR to clarify conformational exchange .

- Decoupling Experiments : Apply 1H-13C HSQC to distinguish overlapping signals (e.g., morpholine CH2 at δ 3.66–3.70 ppm vs. cyclohexane CH2) .

Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Bioisosteric Replacement : Substitute the indole NH with thiourea (e.g., N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) to enhance hydrogen bonding with 5-HT1A receptors .

- Fluorine Labeling : Introduce 18F isotopes at the cyclohexane ring (e.g., 18F-Mefway) to enable PET imaging without altering receptor affinity .

Q. How is this compound applied in dynamic PET imaging for neurological disorders?

- Methodological Answer:

- Radiotracer Synthesis : Label the cyclohexane ring with 11C or 18F isotopes via nucleophilic substitution (e.g., 11C-WAY-100635) .

- Kinetic Modeling : Use Logan graphical analysis to quantify 5-HT1A receptor density in vivo, comparing binding potential (BPND) between healthy and diseased models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。